molecular formula C15H24O2 B3144727 1,3-Dicyclohexyl-1,3-propanedione CAS No. 55846-67-8

1,3-Dicyclohexyl-1,3-propanedione

Cat. No. B3144727
CAS RN: 55846-67-8
M. Wt: 236.35 g/mol
InChI Key: HIMLFYUFZYQSDE-UHFFFAOYSA-N
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Description

1,3-Dicyclohexyl-1,3-propanedione is a chemical compound with the molecular formula C15H24O2 . It has a molecular weight of 236.35 .


Synthesis Analysis

The synthesis of 1,3-Dicyclohexyl-1,3-propanedione involves the reaction of 1-cyclohexyl-1-ethanone and methyl cyclohexanoate in anhydrous tetrahydrofuran under nitrogen protection . Potassium amide is added and the reaction is stirred at room temperature for 3.5 hours . After the reaction, the solution is poured into ice water, and ether is added to separate layers . The aqueous layer is adjusted to pH=5.0 with 2N HCl, and then adjusted to pH=7.5 with Na2CO3, extracted with ether, and dried over anhydrous magnesium sulfate . The solvent is spun off and the product is purified by silica gel column chromatography, eluting with dichloromethane/methanol (V/V=20/1) to obtain 1,3-dicyclohexyl-1,3-propanedione .


Molecular Structure Analysis

The molecular structure of 1,3-Dicyclohexyl-1,3-propanedione is represented by the formula C15H24O2 . Unfortunately, the specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

1,3-Dicyclohexyl-1,3-propanedione has a molecular weight of 236.35 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis and Characterization in Transition Metal Complexes

1,3-Dicyclohexyl-1,3-propanedione has been utilized in the synthesis of transition metal complexes. Malik, Bembi, and Singh (1983) synthesized complexes with this compound using divalent nickel, cobalt, and copper salts, forming a 14-membered N4-tetradentate macrocycle. These complexes were characterized through various methods such as conductance measurements and spectral studies (Malik, Bembi, & Singh, 1983).

Spectroscopic Investigation in Cobalt(III) Complexes

Nakamura et al. (1987) studied the stereoselectivity in Cobalt(III) complexes of various 3-substituted 1-phenyl-1,3-propanediones using proton NMR spectroscopy. This research contributed to the understanding of geometrical isomer formation in these complexes, highlighting the role of interligand interactions (Nakamura et al., 1987).

Crystal Structure Analysis

Kaitner and Meštrović (1993) examined the crystal structure of the enolic form of 1,3-diphenyl-1,3-propanedione, which is closely related to 1,3-Dicyclohexyl-1,3-propanedione. Their work provided insights into the molecule's intramolecular hydrogen bonds and crystal packing patterns (Kaitner & Meštrović, 1993).

Catalysis in Ring-Opening Polymerization

Lee et al. (2017) explored the use of Fe(III) complexes of β-diketonate ligands, including variants of 1,3-dicyclohexyl-1,3-propanedione, for the efficient catalysis of ring-opening polymerization of ε-caprolactone. Their findings contribute to the field of polymer chemistry and the development of new catalytic systems (Lee et al., 2017).

Enantioselective Reactions in Organic Synthesis

Tan et al. (2009) demonstrated the first Michael addition of 1,3-diaryl-1,3-propanedione to nitroolefins using an organocatalyst. This research is significant for its contribution to the field of enantioselective synthesis in organic chemistry (Tan et al., 2009).

Role in Complexation of Europium(III)

Moriguchi et al. (2000) prepared complexes involving 1,3-dicyclohexyl-1,3-propanedione and europium(III) chloride. These complexes were studied for their structural and spectroscopic properties, contributing to the understanding of lanthanide chemistry (Moriguchi et al., 2000).

Safety And Hazards

The safety information available indicates that 1,3-Dicyclohexyl-1,3-propanedione has a signal word of 'Warning’ . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1,3-dicyclohexylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMLFYUFZYQSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dicyclohexyl-1,3-propanedione

Synthesis routes and methods

Procedure details

Other β-diketones can be prepared from esters and ketones containing R3 and R5 as previously defined. Thus, 1-cyclopropyl-3-phenyl-1,3-propanedione has been reported by G. W. Cannon et al., Journal of Organic Chemistry 17, 685 (1952) to be prepared as a solid, melting point 36°C to 37°C, from ethyl benzoate and cyclopropyl methylketone in the presence of sodium amide. Alternatively, it has been found that the same compound, melting point 38°C to 40°C, could be prepared from ethyl cyclopropanecarboxylate, acetophenone and sodium hydride. J. T. Adams and C. R. Hauser in Journal of the American Chemical Society 66, 1220 (1944) have prepared a series of 1-alkyl-3-phenyl-1,3-propanediones from carboxylic acid ethyl esters and acetophenone in the presence of sodium amide. Illustrative examples are tabulated employing the following equation: ##EQU2## where R3 and R5 are set forth in the Table I below.
[Compound]
Name
1-alkyl-3-phenyl-1,3-propanediones
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reactant
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[Compound]
Name
carboxylic acid ethyl esters
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[Compound]
Name
β-diketones
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reactant
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[Compound]
Name
esters
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0 (± 1) mol
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reactant
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[Compound]
Name
ketones
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Marinetti, S Jus, JP Genêt, L Ricard - Journal of Organometallic …, 2001 - Elsevier
Optically pure 1,2-bis(phosphetano)ethanes 3 (BPE-4) have been prepared from 1,2-bis(phosphino)ethane and the cyclic sulfates of symmetrical anti-1,3-diols. Diphosphine 3c (R=…
Number of citations: 29 www.sciencedirect.com

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